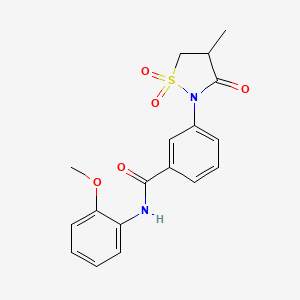

N-(2-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Description

N-(2-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide is a synthetic benzamide derivative characterized by a 4-methyl-1,1,3-trioxo-thiazolidine ring at the 3-position of the benzamide core and a 2-methoxyphenyl group as the N-substituent. The trioxo-thiazolidine moiety introduces significant electron-withdrawing properties due to its sulfone groups, which may enhance metabolic stability and influence intermolecular interactions.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-12-11-26(23,24)20(18(12)22)14-7-5-6-13(10-14)17(21)19-15-8-3-4-9-16(15)25-2/h3-10,12H,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVFEVPFHHTIIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(2-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a thiazolidinone derivative that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₉H₁₈N₂O₄S

- Molecular Weight : 366.43 g/mol

This compound features a thiazolidinone core, which is known for its bioactive properties.

Antimicrobial Activity

Thiazolidinone derivatives, including the compound , have demonstrated significant antimicrobial properties. Research indicates that compounds with a thiazolidinone core exhibit:

- Antibacterial Activity : Effective against various bacterial strains, including resistant strains such as MRSA and VRE. For example, a related thiazolidinone showed minimum inhibitory concentrations (MICs) ranging from 2.95 to 7.14 µg/mL against resistant bacteria .

- Antifungal Activity : Some derivatives have shown promising antifungal effects, although specific data on the compound discussed is limited.

Antibiofilm Activity

Biofilm formation by bacteria poses a significant challenge in clinical settings. Thiazolidinones have been studied for their ability to inhibit biofilm formation:

- A study highlighted that certain thiazolidinone derivatives exhibited biofilm inhibitory concentrations (BICs) as low as 2.03 µg/mL against E. coli and K. pneumoniae . This suggests that this compound may possess similar properties.

Anti-inflammatory Activity

Research has indicated that thiazolidinones can exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes:

- A related compound was found to be a selective inhibitor of cyclooxygenase-2 (COX-2), demonstrating significant anti-inflammatory activity in preclinical models . This raises the possibility that the compound may also share this beneficial property.

Study 1: Antimicrobial Efficacy

A recent study evaluated various thiazolidinone derivatives for their antimicrobial efficacy. The findings indicated that derivatives similar to this compound exhibited promising results against both gram-positive and gram-negative bacteria:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 3.62 | MRSA |

| Compound B | 4.63 | VRE |

| Compound C | 6.25 | K. pneumoniae |

| Compound D | 6.62 | E. coli |

Study 2: Biofilm Inhibition

In another investigation focused on biofilm inhibition, various thiazolidinone derivatives were tested for their ability to disrupt biofilm formation:

| Compound | BIC (µg/mL) | Target Strain |

|---|---|---|

| Compound A | 8.23 | MRSA |

| Compound B | 7.56 | VRE |

| Compound C | 3.25 | K. pneumoniae |

| Compound D | 2.03 | E. coli |

These findings indicate that the compound may be effective in clinical applications targeting biofilm-associated infections.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Core Benzamide Structure

The benzamide scaffold is a common feature among analogs. For example:

- Compound 11 (): (E)-4-(3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-methoxyphenyl)benzamide shares the N-(2-methoxyphenyl) group but replaces the trioxo-thiazolidine with a benzimidazolyl-propenone substituent.

- N-(4-methylphenyl)-3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)benzamide (): Differs in the N-substituent (4-methylphenyl vs. 2-methoxyphenyl) and lacks the 4-methyl group on the thiazolidine ring. The 4-methyl group in the target compound may enhance steric hindrance and lipophilicity .

Heterocyclic Modifications

- Thiazolidinone Derivatives (): Compounds like N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide retain the thiazolidinone core but lack sulfone groups. The trioxo group in the target compound increases polarity and may improve binding to polar active sites .

- Triazole-thiones (): Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones feature triazole rings with sulfonyl groups. While structurally distinct, the sulfone moiety is a shared feature, suggesting comparable stability under oxidative conditions .

Physicochemical Properties

Key Observations :

- The 2-methoxyphenyl substituent may reduce crystallinity compared to 4-methylphenyl analogs (), as seen in the lower melting points of similar compounds () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.